Tert-butyl Methyl Oxalate

Descripción general

Descripción

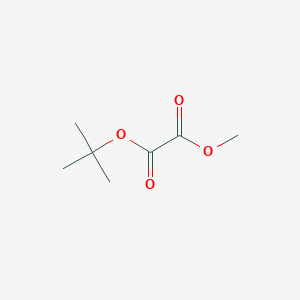

Tert-butyl Methyl Oxalate is an organic compound that features both tert-butyl and methyl ester groups attached to an oxalate moiety

Métodos De Preparación

Tert-butyl Methyl Oxalate can be synthesized through several methods. One common synthetic route involves the esterification of oxalic acid with tert-butyl alcohol and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Análisis De Reacciones Químicas

Tert-butyl Methyl Oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxalates and carbon dioxide.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the ester groups.

Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Tert-butyl Methyl Oxalate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of β-diketo acids, which are important intermediates in the synthesis of pharmaceuticals.

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.

Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.

Mecanismo De Acción

The mechanism by which Tert-butyl Methyl Oxalate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Tert-butyl Methyl Oxalate can be compared with other similar compounds, such as:

Methyl Oxalate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

Ethyl Oxalate: Similar to methyl oxalate but with an ethyl group, offering different reactivity and solubility properties.

Di-tert-butyl Oxalate: Contains two tert-butyl groups, making it more sterically hindered and less reactive in some reactions. The uniqueness of this compound lies in its combination of tert-butyl and methyl ester groups, which provide a balance of steric hindrance and reactivity, making it useful in a variety of applications.

Actividad Biológica

Tert-butyl methyl oxalate (TBMO) is an organic compound characterized by its unique structure, featuring both tert-butyl and methyl ester groups attached to an oxalate moiety. This compound has garnered attention in both organic synthesis and biological research due to its potential applications in drug development and enzyme inhibition. This article delves into the biological activity of TBMO, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

- Chemical Structure : TBMO is represented by the molecular formula and has the CAS number 33560-65-5.

- Synthesis : It is primarily synthesized through the reaction of tert-butanol with methyl oxalate, which results in a stable oxalate ester suitable for various chemical reactions.

Target of Action

TBMO is utilized as a reagent in organic synthesis, particularly in the preparation of aryl β-diketo acids. These acids are significant intermediates in pharmaceutical synthesis, making TBMO valuable in medicinal chemistry.

Mode of Action

The compound facilitates the formation of aryl β-diketo acids through a reaction mechanism that involves the activation of carbonyl groups. This process enhances the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by various substrates.

Biochemical Pathways

Research indicates that TBMO influences several biochemical pathways, particularly those related to enzyme activity and metabolic processes. Its derivatives have been studied for their interactions with biomolecules, suggesting potential roles as enzyme inhibitors or modulators.

Enzyme Inhibition

Studies have shown that TBMO and its derivatives can act as enzyme inhibitors. For instance, compounds derived from TBMO have been explored for their ability to inhibit HIV-1 integrase, showcasing their potential in antiviral drug development.

Pharmacokinetics

While specific pharmacokinetic data for TBMO is limited, related compounds such as methyl tertiary butyl ether (MTBE) have been studied extensively. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics that may be applicable to TBMO due to structural similarities .

Study on Oxalate Metabolism

A notable study highlighted the role of lactic acid bacteria in metabolizing oxalates, suggesting that similar mechanisms could be explored with TBMO derivatives. The research indicated that certain bacterial strains could effectively degrade oxalates, potentially leading to therapeutic applications in managing oxalate-related disorders .

Effects on Renal Health

Research has also investigated the impact of oxalate levels on kidney health. Findings suggest that elevated oxalate concentrations can lead to kidney damage and stone formation. Understanding how TBMO interacts with renal pathways may provide insights into mitigating these effects .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-O-tert-butyl 1-O-methyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPUKWSIJCYFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465005 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-65-5 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is tert-butyl methyl oxalate considered advantageous for synthesizing aryl β-diketo acids compared to traditional reagents like dimethyl oxalate?

A1: this compound offers several advantages over conventional reagents like dimethyl oxalate for the synthesis of aryl β-diketo acids [, ]. Firstly, reactions employing this compound demonstrate significantly improved yields of the desired aryl β-diketo acid products []. Secondly, the use of this compound allows for significantly faster reaction times compared to traditional methods utilizing dimethyl (or diethyl) oxalate []. This efficiency makes this compound a valuable tool for researchers exploring novel aryl β-diketo acid derivatives, which show promise as HIV-1 integrase inhibitors [].

Q2: What is the key reaction involving this compound in the context of aryl β-diketo acid synthesis?

A2: The key reaction is the oxalylation of aryl methyl ketones using this compound []. This reaction introduces the crucial diketone moiety required for the biological activity of aryl β-diketo acids as potential HIV-1 integrase inhibitors []. The improved efficiency offered by this compound in this step makes it a superior choice compared to traditional reagents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.